Oxalic acid monoisopropyl ester

Übersicht

Beschreibung

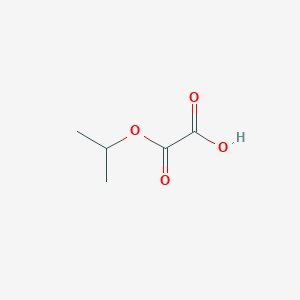

Oxalic acid monoisopropyl ester, also known as isopropyl oxalate, is an organic compound derived from oxalic acid and isopropyl alcohol. It is a monoester, meaning it has one ester group and one free carboxylic acid group. This compound is part of the broader class of oxalate esters, which are important intermediates in organic synthesis and have various applications in pharmaceuticals, polymers, and other industries .

Wirkmechanismus

Target of Action

Oxalic acid monoisopropyl ester, like its parent compound oxalic acid, primarily targets various biochemical processes in organisms. It is known to interact with enzymes such as proto-oncogene tyrosine-protein kinase Src . .

Mode of Action

It is known that oxalic acid and its derivatives can chelate with divalent ions like manganese or ferric ions . This chelation ability allows oxalates to participate indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .

Biochemical Pathways

Oxalic acid and its derivatives, including the monoisopropyl ester, are involved in various biochemical pathways. They are secondary metabolites secreted into the environment by fungi, bacteria, and plants . Oxalates are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . They are also involved indirectly in the degradation of the lignocellulose complex by fungi . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase .

Result of Action

The result of the action of this compound is largely dependent on its interactions with its targets and the biochemical pathways it affects. For instance, the chelation ability of oxalates is considered a good factor in the detoxification of heavy metals, including aluminum, lead, copper, and cadmium ions . Furthermore, the potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stones, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of certain divalent metal ions in the environment can affect the chelation ability of oxalates . Additionally, the pH and temperature of the environment can influence the stability and efficacy of the compound.

Biochemische Analyse

Biochemical Properties

Oxalic acid monoisopropyl ester, like its parent compound oxalic acid, is likely to participate in a variety of biochemical reactions. Oxalic acid is known to be produced by a variety of organisms, from simple microbes to complex animals . It is involved in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA

Cellular Effects

The cellular effects of this compound are not well-studied. Oxalic acid, the parent compound, is known to have various effects on cells. For instance, it can bind with dietary calcium or magnesium to form insoluble calcium or magnesium oxalate, which may lead to low serum calcium or magnesium levels as well as renal failure

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood. Oxalic acid is known to undergo various reactions. For instance, it can be synthesized via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex

Temporal Effects in Laboratory Settings

The resulting half-esters are stable over a long period of time

Dosage Effects in Animal Models

Oxalic acid is known to be a major component of kidney stones, which commonly contain calcium oxalate crystals

Metabolic Pathways

Oxalic acid is known to be involved in two pathways for its assimilation: the glycolate pathway and the serine pathway

Subcellular Localization

Tools like SLPred, an ensemble-based multi-view and multi-label protein subcellular localization prediction tool, could potentially be used to predict the subcellular localization of proteins that interact with this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxalic acid monoisopropyl ester can be synthesized through the esterification of oxalic acid with isopropyl alcohol. One common method involves the use of oxalyl chloride and isopropyl alcohol. The reaction typically proceeds as follows:

- Oxalyl chloride is reacted with isopropyl alcohol in the presence of a base, such as pyridine, to form the ester.

- The reaction mixture is then purified through distillation or recrystallization to obtain the desired monoester .

Another method involves the selective monohydrolysis of diisopropyl oxalate. This process uses aqueous sodium hydroxide (NaOH) as a base and a co-solvent like tetrahydrofuran (THF) or acetonitrile at low temperatures (0-5°C). This method is environmentally friendly and yields high-purity products .

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid monoisopropyl ester undergoes various chemical reactions, including:

Hydrolysis: Acidic or basic hydrolysis of the ester yields oxalic acid and isopropyl alcohol.

Decarboxylation: The ester can undergo decarboxylation to produce formic acid and carbon dioxide.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Decarboxylation: Catalyzed by enzymes like oxalate decarboxylase or under thermal conditions.

Substitution: Requires nucleophiles such as amines or alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

Hydrolysis: Oxalic acid and isopropyl alcohol.

Decarboxylation: Formic acid and carbon dioxide.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Oxalic acid monoisopropyl ester has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Oxalic acid monoisopropyl ester can be compared with other oxalate esters, such as:

Diisopropyl oxalate: A fully substituted ester with two isopropyl groups, used in similar applications but with different reactivity and properties.

Dimethyl oxalate: Another oxalate ester with methyl groups, often used in polymer synthesis and as a reagent in organic chemistry.

Uniqueness

This compound is unique due to its monoester structure, which provides both an ester group and a free carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

2-oxo-2-propan-2-yloxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(2)9-5(8)4(6)7/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZMAVLCDKNPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57727-06-7 | |

| Record name | propan-2-yl hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2869031.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2869032.png)

![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)

![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2869036.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2869041.png)

![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869043.png)

![2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2869045.png)

![4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride](/img/structure/B2869053.png)